4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl group and an ethoxy group attached to a benzenesulfonamide moiety. The compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: In the industrial sector, it is utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and pyridazinone derivatives, such as:
4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone): Known for its anti-inflammatory and analgesic properties.
Zardaverine: An anti-platelet agent with a pyridazinone core structure.
Pyridaben: A herbicide with a pyridazine ring.
Uniqueness
What sets 4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide apart is its unique combination of a pyridazine ring with a benzenesulfonamide moiety, which imparts distinct pharmacological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-3-22-13-5-7-14(8-6-13)23(20,21)17-11-10-16-15-9-4-12(2)18-19-15/h4-9,17H,3,10-11H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPDTRMCRPHSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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